molecular formula C14H28O2 B15380456 2,2,4-Trimethylpentyl hexanoate CAS No. 29811-48-1

2,2,4-Trimethylpentyl hexanoate

Cat. No.: B15380456
CAS No.: 29811-48-1
M. Wt: 228.37 g/mol
InChI Key: OEQUKIDANQYMON-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpentyl Hexanoate (CAS 29811-48-1) is a chemical ester with the molecular formula C14H28O2 and a molecular weight of 228.37 g/mol . This compound is characterized by its role as a synthetic ester. Esters of this nature are frequently investigated in research and development for their properties as potential specialty solvents, plasticizers, and intermediates in organic synthesis . In industrial chemistry, such compounds are valued for their application in formulating performance chemicals, including lubricants and synthetic fluids, where branching in the alkyl chain can influence physical properties like viscosity and low-temperature performance . Furthermore, esters of hexanoic acid are of significant interest in the flavor and fragrance industry due to their often pleasant, fruity aromas, making them subjects of study in the analysis and development of aromatic compounds and volatiles . Researchers utilize this ester strictly as a standard or building block in controlled laboratory settings. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other consumer-related applications.

Properties

CAS No.

29811-48-1

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2,2,4-trimethylpentyl hexanoate

InChI

InChI=1S/C14H28O2/c1-6-7-8-9-13(15)16-11-14(4,5)10-12(2)3/h12H,6-11H2,1-5H3

InChI Key

OEQUKIDANQYMON-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCC(C)(C)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Hexanoate Esters

Structural and Physicochemical Properties

The table below compares key properties of 2,2,4-trimethylpentyl hexanoate with analogous esters:

Compound Molecular Formula Molecular Weight (g/mol) logP* Water Solubility (g/L) Boiling Point (°C, estimated) Key Applications
This compound C₁₄H₂₈O₂ 228.37 ~5.2 <0.1 250–270 Industrial solvents, polymers
Ethyl hexanoate C₈H₁₆O₂ 144.21 2.92 1.16 167–168 Food flavors, perfumes
Allyl hexanoate C₉H₁₆O₂ 156.22 3.4 0.5 185–190 Fragrances, adhesives
n-Propyl hexanoate C₉H₁₈O₂ 158.24 3.8 0.3 190–195 Food flavoring, organic synthesis
2-Methylbutyl hexanoate C₁₁H₂₂O₂ 186.29 4.1 0.2 210–215 Cosmetics, perfumes

*logP (octanol-water partition coefficient) estimates derived from structural analogs and computational models.

Key Observations:

  • Branching and Hydrophobicity: The 2,2,4-trimethylpentyl group imparts significantly higher hydrophobicity (logP ~5.2) compared to linear-chain esters like ethyl hexanoate (logP 2.92) . This reduces water solubility (<0.1 g/L) and enhances compatibility with nonpolar matrices.
  • Thermal Stability: The bulky branched structure elevates the boiling point (~250–270°C) relative to smaller esters (e.g., ethyl hexanoate at 167°C), making it suitable for high-temperature industrial processes .
Industrial and Material Science

This compound is used as a reactive thinner in epoxy resins and as a plasticizer due to its low viscosity and compatibility with hydrophobic polymers . In contrast, allyl hexanoate (logP 3.4) is employed in adhesives and resins for its reactive allyl group, which facilitates cross-linking .

Flavor and Fragrance Industry

While ethyl hexanoate (logP 2.92) and n-propyl hexanoate (logP 3.8) dominate food and perfume applications due to their fruity aromas and moderate volatility , the high molecular weight and low volatility of this compound limit its use in these sectors.

Cosmetics and Pharmaceuticals

2-Methylbutyl hexanoate (logP 4.1) is favored in cosmetics for its fruity scent and solvency, but this compound’s industrial-grade purity and stability make it more suitable for non-consumable products .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for producing 2,2,4-trimethylpentyl hexanoate via esterification?

  • Methodology : Acid-catalyzed esterification is a common approach for synthesizing esters. For this compound, combine 2,2,4-trimethylpentanol with hexanoic acid in a 1:1 molar ratio under reflux, using sulfuric acid (1–3 mol%) as a catalyst. Monitor reaction progress via FTIR or GC-MS to track the disappearance of the alcohol peak. Purify via fractional distillation or column chromatography. Similar protocols for furfuryl hexanoate synthesis (acid catalysis, reflux, and purification) can be adapted .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm ester linkage and branching. The hexanoate chain will show characteristic methylene (-CH2_2-) signals (δ 1.2–1.4 ppm), while the 2,2,4-trimethylpentyl group exhibits tertiary carbon resonances (δ 20–30 ppm for 13^13C).
  • GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization (EI) to confirm molecular ion peaks (e.g., m/z 242 for [M+^+]) and fragmentation patterns. Compare retention indices with reference esters like ethyl hexanoate .

Q. How are key physical properties (e.g., viscosity, boiling point) experimentally determined for this compound?

  • Methodology :

  • Viscosity : Measure using a rotational viscometer at controlled temperatures (e.g., 25°C). For comparison, 2,2,4-trimethylpentane (a structural analog) has a viscosity of ~0.6 cP at 25°C, as determined via molecular dynamics simulations .
  • Boiling Point : Use micro-distillation apparatus under reduced pressure to avoid thermal decomposition. Estimate via group contribution methods (e.g., Joback method) if experimental data are unavailable .

Advanced Research Questions

Q. What computational approaches are validated for predicting transport properties like viscosity and diffusion coefficients?

  • Methodology : Molecular dynamics (MD) simulations with the COMPASS class II force field can predict viscosity. Use Green-Kubo formalism to calculate shear viscosity via stress autocorrelation functions. Validate against experimental data up to 500 MPa, as demonstrated for 2,2,4-trimethylhexane . For convergence, apply time decomposition methods to handle long simulation timescales (>10 ns) .

Q. What reaction pathways dominate the thermal decomposition or oxidation of this compound under high-temperature conditions?

  • Methodology : Study oxidation in a jet-stirred reactor (10 atm, 500–1000 K) with online GC-MS to track intermediates (e.g., aldehydes, ketones). Develop a kinetic mechanism (e.g., 400+ species, 1800+ reactions) based on n-alkane oxidation frameworks. Key pathways include β-scission of the hexanoate chain and radical recombination at branched sites, similar to methyl hexanoate oxidation .

Q. How can discrepancies between computational and experimental physicochemical data be resolved?

  • Methodology : Cross-validate computational predictions (e.g., viscosity, solubility) with multiple experimental techniques. For example, compare MD-derived viscosity with rotational viscometer data and high-pressure capillary measurements. Address force field limitations by calibrating parameters (e.g., bond angles, Lennard-Jones potentials) against ab initio calculations .

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